molecular formula C6H5F3N2O2 B11779353 Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Cat. No.: B11779353
M. Wt: 194.11 g/mol
InChI Key: AZCPVORXXUUYAZ-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 4-position of the imidazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 1-(trifluoromethyl)imidazole-4-carboxylate

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-11(3-10-4)6(7,8)9/h2-3H,1H3

InChI Key

AZCPVORXXUUYAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of methyl imidazole-4-carboxylate with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of advanced catalysts and reagents can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate with other imidazole carboxylates, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
This compound -CF₃ (1), -COOCH₃ (4) C₆H₅F₃N₂O₂ 194.11
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate -C₆H₄Br (1), -COOCH₃ (4) C₁₂H₁₀BrN₂O₂ 309.13
Ethyl 1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate -C₆H₃(NO₂)(CH₃) (1), -COOC₂H₅ (4) C₁₄H₁₅N₃O₄ 289.29
Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate -CH(C₆H₅)CH₃ (1), -COOCH₃ (4) C₁₄H₁₆N₂O₂ 244.29

Key Observations :

  • The trifluoromethyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 309.13 g/mol for the bromophenyl derivative ).
Physical Properties
Compound Name Melting Point (°C) Spectral Data (¹H NMR Highlights)
This compound Not reported -CF₃: δ ~ -60 ppm (¹⁹F NMR); ester -OCH₃: δ 3.8–4.0 ppm
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate 157–158 Aromatic protons: δ 7.2–7.8 ppm; ester -OCH₃: δ 3.7 ppm
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 106–107 Aromatic protons: δ 6.9–7.5 ppm; ester -OCH₂CH₃: δ 1.2–4.3 ppm

Key Observations :

  • The -CF₃ group induces distinct ¹⁹F NMR shifts, aiding structural confirmation .
  • Aryl-substituted analogs exhibit higher melting points (e.g., 157–158°C for chlorophenyl derivative ), likely due to enhanced π-π stacking.

Key Challenges :

  • Introducing -CF₃ requires specialized reagents (e.g., CF₃I or Umemoto’s reagent), increasing synthetic complexity compared to aryl or alkyl substituents .

Key Observations :

  • The -CF₃ group enhances electrophilicity of the imidazole ring, favoring nucleophilic attacks at C2/C5 .
  • Bromophenyl derivatives (e.g., ) are valuable in cross-coupling reactions for biaryl synthesis.

Biological Activity

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula : C6H5F3N2O2
  • Key Functional Groups :
    • Imidazole ring
    • Carboxylate group
    • Trifluoromethyl group

The trifluoromethyl substitution on the imidazole ring is particularly noteworthy as it significantly influences the compound's chemical reactivity and biological activity compared to other imidazole derivatives.

Antimicrobial Properties

Research indicates that compounds with imidazole structures, including this compound, exhibit notable antimicrobial activities. Preliminary studies suggest:

  • Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in treating infections.
  • Antifungal Activity : The imidazole ring is known for its antifungal properties, suggesting that this compound may also possess similar effects.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, modulating key biochemical pathways.
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular responses and signaling pathways.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • A study reported moderate antiviral activity against certain viral strains, with percentage inhibition ranging from 33% to 45% at concentrations exceeding 200 µM . This suggests potential applications in antiviral therapies.
CompoundPercentage InhibitionCC50 (µM)
11h33–45%>200

Comparative Studies

Comparative analysis with other imidazole derivatives has revealed that this compound exhibits enhanced properties due to its trifluoromethyl group:

  • Enhanced Lipophilicity : This property improves the compound's absorption and distribution within biological systems.
  • Metabolic Stability : The trifluoromethyl group contributes to increased resistance against metabolic degradation, potentially leading to prolonged therapeutic effects.

Applications in Drug Development

Given its promising biological activity, this compound is being explored for various applications in drug development:

  • Antimicrobial Agents : Potential use as a new class of antibiotics or antifungals.
  • Antiviral Drugs : Investigated for efficacy against viral infections, particularly those resistant to existing therapies.

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